molecular formula C8H12N4O2S B2711400 N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 926221-37-6

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B2711400
CAS No.: 926221-37-6
M. Wt: 228.27
InChI Key: FUYUCNUEEJETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative featuring a cyclopropyl group and a hydrazinyl substituent. This compound is categorized as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials science research . Its structure combines a pyridine ring (positioned at C3 with a sulfonamide group), a hydrazinyl moiety at C6, and a cyclopropyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-11-8-4-3-7(5-10-8)15(13,14)12-6-1-2-6/h3-6,12H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYUCNUEEJETTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-37-6
Record name N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .

Chemical Reactions Analysis

Functional Group Analysis

  • Hydrazinyl Group (NH-NH₂) :

    • Oxidation : Hydrazines are typically susceptible to oxidation, which can yield azo (N=N) or azoxy (N-N=O) derivatives under acidic or basic conditions.

    • Condensation Reactions : Hydrazines react with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.

    • Substitution : In nucleophilic aromatic substitution, the hydrazinyl group may act as a leaving group if activated by electron-withdrawing substituents.

  • Sulfonamide Group (SO₂NH₂) :

    • Hydrolysis : Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids (SO₃H) and amines.

    • Alkylation/Amidation : The sulfonamide’s amine can participate in reactions such as alkylation (e.g., with alkyl halides) or amidation (e.g., with carboxylic acids).

Structural Considerations

  • Molecular Formula : C₈H₁₂N₄O₂S .

  • SMILES : C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN .

  • Key Features : The cyclopropyl substituent introduces steric hindrance, potentially influencing reactivity and selectivity in reactions involving the hydrazinyl or sulfonamide groups.

Limitations and Gaps in Data

The search results ( , , ) provide structural details and general bioorthogonal reaction mechanisms but lack specific experimental data on this compound’s reactivity. Further studies are needed to validate potential reaction pathways.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is its role as an inhibitor of tissue non-specific alkaline phosphatase (TNAP). This enzyme is implicated in several pathological conditions, including:

  • Pseudoxanthoma elasticum (PXE)
  • Generalized arterial calcification of infancy (GACI)
  • Craniometaphyseal dysplasia (CMD)
  • Ossification disorders such as ossification of the yellow ligament and ankylosing spondylitis.

The compound demonstrates excellent inhibitory activity against TNAP, which is critical for preventing ectopic calcification associated with these diseases .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. Specifically, derivatives that include hydrazine moieties have shown efficacy against resistant strains of bacteria, including Acinetobacter baumannii, a significant pathogen in nosocomial infections. The compound's structure may enhance its ability to penetrate bacterial cell membranes and inhibit essential bacterial enzymes .

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between cyclopropylamine and appropriate pyridine derivatives under controlled conditions to ensure high yield and purity. The compound's unique structure contributes to its stability and bioavailability, making it a suitable candidate for pharmaceutical formulations .

Clinical Trials

Clinical studies have begun to explore the efficacy of this compound in treating conditions associated with ectopic calcification. Preliminary results suggest promising outcomes in patients with PXE and GACI, where traditional treatments have been ineffective.

Research Findings

Recent studies have focused on the compound's interaction with biological targets through various biochemical assays. These studies highlight its potential as a lead compound for further drug development aimed at treating vascular calcifications and bacterial infections .

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydrazine group is thought to play a crucial role in its activity, potentially through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (Compound 10a)
  • Structure : A pyridone ring (oxidized pyridine) with a sulfonamide group linked to a benzothiazole substituent.
  • Key Features :
    • Sulfonamide group attached to a benzene ring.
    • Benzothiazole moiety (heterocyclic aromatic system) at position 3.
    • 6-Methyl substituent on the pyridone ring.
  • Synthesis : Synthesized via refluxing with piperidine acetate and acetic acid, followed by crystallization .

Comparison with Target Compound :

  • The target compound lacks the benzothiazole and pyridone groups but includes a hydrazinyl group and cyclopropyl substituent.
3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with a chlorine atom at position 3 and a phenyl group attached to the nitrogen.
  • Key Features :
    • Rigid phthalimide ring system.
    • Chlorine substituent enhances reactivity in polymerization reactions.
  • Applications: Monomer for polyimide synthesis, critical in high-performance polymers .

Comparison with Target Compound :

  • Both compounds serve as building blocks, but their applications diverge (polymers vs. general organic synthesis) .

Data Table: Structural and Functional Comparison

Feature N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide 3-Chloro-N-phenyl-phthalimide
Core Structure Pyridine ring Pyridone ring Phthalimide ring
Functional Groups Sulfonamide, hydrazinyl, cyclopropyl Sulfonamide, benzothiazole, methyl Chlorine, phenyl
Key Applications Organic synthesis (building block) Antiviral research Polyimide polymers
Synthesis Method Not detailed in evidence Reflux with piperidine acetate and acetic acid High-purity monomer synthesis
Commercial Status Discontinued Not specified Actively used in polymer industry

Research Findings and Limitations

  • Pharmacological Potential: The benzothiazole-bearing sulfonamide (Compound 10a) has shown antiviral activity, suggesting that pyridine-sulfonamide derivatives can be tailored for drug discovery. However, this compound lacks reported bioactivity, indicating a gap in research .
  • Synthetic Utility: Both the target compound and 3-chloro-N-phenyl-phthalimide are valued as monomers, but their roles differ significantly (general synthesis vs. specialized polymer production) .
  • Commercial Viability : The discontinuation of this compound contrasts with the sustained use of 3-chloro-N-phenyl-phthalimide, reflecting differences in demand and application scope .

Biological Activity

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

1. Structural Characteristics

This compound belongs to the class of sulfonamides, which are known for their diverse biological functions. The sulfonamide group is critical for its activity, as it interacts with various biological targets. The hydrazine moiety contributes to its reactivity and biological profile, making it a candidate for further exploration in medicinal chemistry.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). This action prevents the synthesis of dihydrofolate, which is essential for DNA replication and cell division in bacteria . Additionally, the hydrazine component may enhance interactions with other biological targets, potentially leading to varied therapeutic effects.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate metabolism .

3.2 Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Hydrazones and their derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the activation of caspases . Specific studies have reported that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Study B Reported cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM, suggesting potential for further development in cancer therapy .
Study C Investigated the mechanism of action and found that the compound induces apoptosis through mitochondrial pathways .

5. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed investigations into its metabolism and excretion are necessary to evaluate long-term safety and efficacy.

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives followed by hydrazine functionalization. For example, sulfonamide formation can be achieved via reaction of pyridine-3-sulfonyl chloride with cyclopropylamine, followed by hydrazine substitution at the 6-position. Key intermediates (e.g., N-cyclopropylpyridine-3-sulfonamide) are characterized using 1^1H/13^{13}C NMR to confirm regioselectivity and LC-MS to verify purity (>95%) . Hydrazinyl group introduction may require protecting-group strategies to avoid side reactions, as seen in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and hydrazinyl NH signals (δ 3.5–5.0 ppm, broad). 13^{13}C NMR confirms sulfonamide carbonyl (δ ~165 ppm) and pyridine ring carbons .
  • IR : Stretching vibrations for sulfonamide S=O (1130–1370 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) .
  • HRMS : Exact mass analysis ensures molecular formula consistency (e.g., C8_8H11_{11}N4_4O2_2S requires m/z 227.0602) .

Q. How is purity assessed, and what analytical thresholds are recommended for biological studies?

  • Methodological Answer : Purity is validated via HPLC (≥98% by area under the curve) using a C18 column and UV detection at 254 nm. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves sulfonamide derivatives effectively . For in vitro assays, endotoxin-free preparations (<0.1 EU/mg) are critical to avoid false positives in cytotoxicity studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydrazinyl substitution step?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. ethanol), and stoichiometry (1:1 to 1:3 hydrazine:sulfonamide). Monitor by TLC and quantify via HPLC.
  • Catalysis : Transition metals (e.g., CuI) may accelerate nucleophilic substitution, though risk of metal contamination must be mitigated for biological applications .
  • Kinetic Analysis : Pseudo-first-order rate constants can identify rate-limiting steps (e.g., amine deprotonation) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., methotrexate for antifolate activity) to calibrate assays. Ensure consistent cell lines (e.g., HeLa vs. HEK293 may show differential uptake) .
  • Metabolite Interference : Profile metabolites via LC-MS to rule out off-target effects (e.g., hydrazine oxidation products) .
  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational modeling predict This compound’s interaction with target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to model sulfonamide binding pockets. Prioritize poses with hydrogen bonds to backbone amides (e.g., Arg25) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., N-cyclopropyl-6-aminopyridine-3-sulfonamide) to identify critical functional groups .

Q. What are the challenges in evaluating metabolic stability, and how are they addressed?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
  • Hydrazine Stability : Monitor hydrazine release under physiological pH (7.4) via colorimetric assays (e.g., p-dimethylaminobenzaldehyde derivatization) to prevent false metabolic readings .

Data Analysis & Reproducibility

Q. How should researchers design controls to confirm target-specific activity?

  • Methodological Answer :
  • Negative Controls : Use sulfonamide derivatives lacking the hydrazinyl group (e.g., N-cyclopropylpyridine-3-sulfonamide) to isolate functional group contributions .
  • Knockout Models : CRISPR-edited cell lines (e.g., DHFR knockout) validate on-target effects in folate metabolism studies .

Q. What statistical methods are recommended for dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism). Report 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude technical replicates with aberrant variance .

Stability & Storage

Q. What conditions prevent degradation during long-term storage?

  • Methodological Answer :
    Store lyophilized powder at –20°C under argon, avoiding moisture. For solutions, use DMSO (dry) at –80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by ~15%) . Monitor via periodic HPLC to detect hydrolysis or dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.